molecular formula C19H19NO2 B12307403 4-(1-benzyl-1H-indol-3-yl)butanoic acid

4-(1-benzyl-1H-indol-3-yl)butanoic acid

Cat. No.: B12307403
M. Wt: 293.4 g/mol
InChI Key: FFCLCCKNJAOVBL-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-indol-3-yl)butanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group attached to the nitrogen atom of the indole ring and a butanoic acid chain at the 3-position of the indole ring.

Preparation Methods

The synthesis of 4-(1-benzyl-1H-indol-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:

Mechanism of Action

The exact mechanism of action of 4-(1-benzyl-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

4-(1-Benzyl-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(1-benzylindol-3-yl)butanoic acid

InChI

InChI=1S/C19H19NO2/c21-19(22)12-6-9-16-14-20(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,21,22)

InChI Key

FFCLCCKNJAOVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)O

Origin of Product

United States

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